Cas no 56501-11-2 (6-(Methylamino)nicotinamide)

6-(Methylamino)nicotinamide 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboxamide,6-(methylamino)-(9CI)
- 6-(methylamino)pyridine-3-carboxamide
- 6-(methylamino)nicotinamide
- 3-pyridinecarboxamide,6-(methylamino)-
- SY357362
- SB76494
- AKOS005363014
- 3-PYRIDINECARBOXAMIDE, 6-(METHYLAMINO)-
- CHEMBL4218848
- BDBM50455078
- Z960186538
- 56501-11-2
- MFCD16689159
- BS-51021
- CS-0151236
- E76658
- SCHEMBL4320704
- DB-324655
- 6-(Methylamino)nicotinamide
-
- インチ: 1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10)
- InChIKey: HDWPOVNHZLSOTE-UHFFFAOYSA-N
- SMILES: O=C(C1=CN=C(C=C1)NC)N
計算された属性
- 精确分子量: 151.074561919g/mol
- 同位素质量: 151.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 68
6-(Methylamino)nicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZQ896-50mg |
6-(Methylamino)nicotinamide |
56501-11-2 | 97% | 50mg |
250.0CNY | 2021-07-15 | |
Chemenu | CM522201-1g |
6-(Methylamino)nicotinamide |
56501-11-2 | 97% | 1g |
$249 | 2022-06-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZQ896-200mg |
6-(Methylamino)nicotinamide |
56501-11-2 | 97% | 200mg |
623.0CNY | 2021-07-15 | |
Cooke Chemical | BD0113653-100mg |
6-(Methylamino)nicotinamide |
56501-11-2 | 97% | 100mg |
RMB 336.80 | 2025-02-21 | |
Aaron | AR00F0X1-100mg |
3-Pyridinecarboxamide,6-(methylamino)-(9CI) |
56501-11-2 | 97% | 100mg |
$67.00 | 2025-02-12 | |
Aaron | AR00F0X1-1g |
3-Pyridinecarboxamide,6-(methylamino)-(9CI) |
56501-11-2 | 97% | 1g |
$275.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1214695-5g |
6-(methylamino)nicotinamide |
56501-11-2 | 95% | 5g |
$1000 | 2025-02-18 | |
Chemenu | CM522201-100mg |
6-(Methylamino)nicotinamide |
56501-11-2 | 97% | 100mg |
$84 | 2022-06-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21915-1g |
6-(Methylamino)nicotinamide |
56501-11-2 | 97% | 1g |
¥1826.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1214695-5g |
6-(Methylamino)nicotinamide |
56501-11-2 | 95% | 5g |
$1000 | 2024-07-23 |
6-(Methylamino)nicotinamide 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
6-(Methylamino)nicotinamideに関する追加情報
Comprehensive Overview of 6-(Methylamino)nicotinamide (CAS No. 56501-11-2)
6-(Methylamino)nicotinamide, also known by its CAS number 56501-11-2, is a significant compound in the field of medicinal chemistry and pharmacology. This compound is a derivative of nicotinamide, which is a form of vitamin B3 (niacin). The addition of a methylamino group to the nicotinamide structure imparts unique chemical and biological properties, making it a subject of extensive research in various therapeutic applications.
The chemical structure of 6-(Methylamino)nicotinamide consists of a pyridine ring with an amide group at the 3-position and a methylamino group at the 6-position. This specific arrangement contributes to its solubility, stability, and reactivity, which are crucial factors in its potential pharmaceutical applications. The compound's molecular formula is C7H9N3O, and its molecular weight is approximately 155.17 g/mol.
In recent years, 6-(Methylamino)nicotinamide has gained attention for its potential as an antitumor agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with key metabolic pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 6-(Methylamino)nicotinamide effectively inhibits the NAD+ biosynthesis pathway, which is essential for cancer cell survival and proliferation.
Beyond its antitumor properties, 6-(Methylamino)nicotinamide has also been explored for its neuroprotective effects. Preclinical studies have indicated that this compound can reduce oxidative stress and inflammation in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the Journal of Neurochemistry highlighted the ability of 6-(Methylamino)nicotinamide to protect against glutamate-induced toxicity in hippocampal neurons.
The pharmacokinetic properties of 6-(Methylamino)nicotinamide have also been investigated to ensure its suitability for clinical use. Research has shown that this compound exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, its low toxicity and minimal side effects make it an attractive option for long-term therapeutic use.
In the context of drug development, 6-(Methylamino)nicotinamide has undergone several stages of preclinical testing to evaluate its safety and efficacy. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For example, a phase I clinical trial conducted by a leading pharmaceutical company demonstrated that 6-(Methylamino)nicotinamide was well-tolerated by patients with advanced solid tumors, with no dose-limiting toxicities observed.
The potential applications of 6-(Methylamino)nicotinamide extend beyond oncology and neurology. Recent studies have explored its anti-inflammatory properties, suggesting that it could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A study published in the Inflammation Research Journal reported that 6-(Methylamino)nicotinamide significantly reduced inflammation markers in animal models of colitis.
In conclusion, 6-(Methylamino)nicotinamide (CAS No. 56501-11-2) is a versatile compound with promising therapeutic potential across multiple medical fields. Its unique chemical structure and biological activities make it an important focus of ongoing research and development efforts. As more studies are conducted and clinical trials progress, the full extent of its benefits will likely become clearer, potentially leading to new treatments for various diseases.
56501-11-2 (6-(Methylamino)nicotinamide) Related Products
- 550998-60-2(2-Benzofurancarboxylic acid, 5,7-difluoro-)
- 1261962-37-1(4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol)
- 942189-34-6((R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid)
- 178820-23-0(1,1'-Biphenyl, 3,4,5-trifluoro-)
- 1804285-52-6(Ethyl 4-(2-chloropropanoyl)-3-ethoxybenzoate)
- 165684-44-6(Mycophenolate DiMer)
- 343-99-7(2,4-Dichloro-3-fluorophenol)
- 2171238-27-8(1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidocyclobutane-1-carboxylic acid)
- 1167056-19-0(5-Chloro-3-nitro-6-azaindole)
- 2098045-24-8(6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)




